Cas no 96831-65-1 ((1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride)
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1-Methyl-1H-imidazol-4-yl)methanol hydrochloride
- (1-methylimidazol-4-yl)methanol,hydrochloride
- 1H-Imidazole-4-methanol, 1-methyl-, monohydrochloride
- 1H-Imidazole-4-methanol, 1-methyl-, monohydrochloride (9CI)
- 1-Methyl-4-(hydroxymethyl)imidazole hydrochloride
- 4-(Hydroxymethyl)-1-methylimidazole hydrochloride
- (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride
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- MDL: MFCD12913737
- Inchi: 1S/C5H8N2O.ClH/c1-7-2-5(3-8)6-4-7;/h2,4,8H,3H2,1H3;1H
- InChI Key: KOKSBDYRFSWONV-UHFFFAOYSA-N
- SMILES: Cl.OCC1=CN(C)C=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0047S-1g |
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride |
96831-65-1 | 97% | 1g |
551.23CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0047S-5g |
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride |
96831-65-1 | 97% | 5g |
2035.3CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0047S-25g |
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride |
96831-65-1 | 97% | 25g |
8141.21CNY | 2021-05-08 | |
| Chemenu | CM187032-5g |
(1-methyl-1H-imidazol-4-yl)methanol hydrochloride |
96831-65-1 | 95% | 5g |
$491 | 2021-08-05 | |
| TRC | M313588-50mg |
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride |
96831-65-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M313588-100mg |
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride |
96831-65-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M313588-500mg |
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride |
96831-65-1 | 500mg |
$ 135.00 | 2022-06-04 | ||
| Alichem | A069004485-5g |
(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride |
96831-65-1 | 95% | 5g |
$419.76 | 2023-08-31 | |
| abcr | AB536789-1 g |
(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride, 95%; . |
96831-65-1 | 95% | 1g |
€190.60 | 2023-07-10 | |
| abcr | AB536789-5 g |
(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride, 95%; . |
96831-65-1 | 95% | 5g |
€588.40 | 2023-07-10 |
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride Suppliers
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride (CAS No. 96831-65-1): An Overview of Its Properties, Applications, and Research Developments
(1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride (CAS No. 96831-65-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(hydroxymethyl)-1-methylimidazole hydrochloride, is a derivative of imidazole, a heterocyclic aromatic compound that plays a crucial role in various biological processes. The introduction of the hydroxymethyl and methyl groups enhances its reactivity and functional versatility, making it an important intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
The molecular structure of (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride consists of an imidazole ring with a methyl group at the 1-position and a hydroxymethyl group at the 4-position. The presence of these functional groups imparts unique chemical properties to the molecule, such as increased solubility in polar solvents and enhanced reactivity in various chemical reactions. The hydrochloride salt form further improves its stability and solubility, making it suitable for use in aqueous solutions and biological systems.
In the context of medicinal chemistry, (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride has been extensively studied for its potential applications in drug development. One of the key areas of research involves its use as a building block in the synthesis of antiviral agents. Recent studies have shown that derivatives of this compound exhibit potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with essential viral enzymes or structural proteins.
Another significant application of (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride is in the development of anti-inflammatory drugs. Imidazole derivatives are known for their anti-inflammatory properties, and this compound has shown promise in reducing inflammation in various models of inflammatory diseases. Research has demonstrated that it can modulate the activity of key inflammatory mediators such as cytokines and chemokines, thereby reducing tissue damage and promoting healing.
Beyond its direct therapeutic applications, (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride is also used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs and catalysts. For example, coordination complexes involving this compound have been explored for their potential use in cancer therapy, where they can target specific cellular processes or deliver therapeutic agents to tumor sites with high precision.
In addition to its medicinal applications, (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride has found use in analytical chemistry as a reagent for the determination of various analytes. Its unique chemical properties make it suitable for use in chromatographic methods, such as high-performance liquid chromatography (HPLC), where it can serve as a derivatizing agent to improve the detection and quantification of target compounds.
The synthesis of (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride involves several well-established methods. One common approach is the reaction of 4-chloromethylimidazole with methylamine followed by hydrolysis to form the hydroxymethyl derivative. The resulting free base is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or an equivalent acid. This synthetic route is highly efficient and scalable, making it suitable for industrial production.
The safety profile of (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride is an important consideration in its use and handling. While it is generally considered safe under proper conditions, appropriate precautions should be taken to avoid exposure to skin or inhalation. It is recommended to handle this compound in well-ventilated areas and to use personal protective equipment such as gloves and safety goggles.
In conclusion, (1-Methyl-1H-imidazol-4-yl)-methanol hydrochloride (CAS No. 96831-65-1) is a valuable compound with a wide range of applications in medicinal chemistry, pharmaceutical research, coordination chemistry, and analytical methods. Its unique chemical properties make it an important intermediate in the synthesis of biologically active compounds and a useful reagent in various analytical techniques. Ongoing research continues to uncover new potential uses for this versatile molecule, further highlighting its significance in modern scientific endeavors.
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